Product packaging for 4-Boc-3-cyano-thiomorpholine(Cat. No.:CAS No. 954226-00-7)

4-Boc-3-cyano-thiomorpholine

Cat. No.: B3373188
CAS No.: 954226-00-7
M. Wt: 228.31 g/mol
InChI Key: HMCWHZMUAVBZNL-UHFFFAOYSA-N
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Description

4-Boc-3-cyano-thiomorpholine (CAS 954226-00-7) is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . It is characterized by the presence of both a tert-butoxycarbonyl (Boc) protecting group and a cyano functional group on a thiomorpholine heterocycle. This structure makes it a versatile and valuable intermediate in organic synthesis and pharmaceutical development . The Boc group is a cornerstone of synthetic strategy, as it protects the secondary amine, allowing for selective reactions at other sites of a molecule complex and is easily removable under mild acidic conditions. The nitrile group (-CN) offers a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids or reduction to amines, enabling the exploration of diverse chemical space . As a result, this compound serves as a key precursor in the synthesis of more complex molecules, particularly in constructing heterocyclic scaffolds prevalent in medicinal chemistry . While related thiomorpholine carboxylic acid derivatives have been studied for their bioactivation mechanisms and roles in cytotoxicity, this compound is primarily recognized for its utility as a synthetic intermediate . It is supplied with a purity of not less than 98% . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O2S B3373188 4-Boc-3-cyano-thiomorpholine CAS No. 954226-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-cyanothiomorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-4-5-15-7-8(12)6-11/h8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCWHZMUAVBZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101215166
Record name 1,1-Dimethylethyl 3-cyano-4-thiomorpholinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954226-00-7
Record name 1,1-Dimethylethyl 3-cyano-4-thiomorpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954226-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-cyano-4-thiomorpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Transformational Chemistry of 4 Boc 3 Cyano Thiomorpholine

Chemical Transformations of the Cyano Functionality

The cyano group is a versatile functional group that can undergo a wide array of chemical transformations, providing access to a diverse range of nitrogen-containing compounds.

Reduction Pathways to Amines and Other Nitrogen-Containing Functional Groups

The reduction of the cyano group in 4-Boc-3-cyano-thiomorpholine can lead to the formation of primary amines or, after hydrolysis, primary alcohols. A common method for the reduction of a cyano group to a primary amine involves the use of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. For instance, the reduction of a cyano group in a related complex molecule has been shown to produce a 1,4-diamine. fortunejournals.com This transformation significantly alters the electronic and steric properties of the molecule, introducing a basic primary amine that can be further functionalized.

Alternatively, the cyano group can be hydrolyzed to a carboxylic acid and subsequently reduced to a primary alcohol. This two-step process first involves the conversion of the nitrile to a carboxylic acid, followed by reduction of the acid. ontosight.ai

A summary of potential reduction pathways for the cyano group is presented in the table below.

Starting MaterialReagents and ConditionsProductReference
Generic Nitrile1. H3O+ or OH-, heat2. LiAlH4, then H2OPrimary Alcohol ontosight.ai
Generic NitrileLiAlH4, then H2O or H2/catalystPrimary Amine fortunejournals.com
4-Cyano derivative1. Hydrolysis2. Reduction of carboxylic groupPrimary alcohol cymitquimica.com

Hydrolysis and Related Derivatizations of the Nitrile Group

The hydrolysis of the nitrile functionality in this compound offers a direct route to carboxylic acids or amides, depending on the reaction conditions. fortunejournals.comevitachem.com This transformation is typically carried out under acidic or basic conditions. nih.govbohrium.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile group is protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid. fortunejournals.com

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. This leads to the formation of a carboxylate salt, which upon acidification yields the carboxylic acid. fortunejournals.com The reaction also proceeds through an amide intermediate.

The general mechanisms for nitrile hydrolysis are well-established. fortunejournals.com The choice between acidic or basic conditions can be influenced by the compatibility of other functional groups within the molecule. Given the presence of the acid-labile Boc protecting group, basic hydrolysis conditions might be preferred to avoid its cleavage.

Reaction TypeReagents and ConditionsProductReference
Acid-Catalyzed HydrolysisH3O+, heatCarboxylic Acid nih.govbohrium.com
Base-Catalyzed HydrolysisNaOH, H2O, heat, then H3O+Carboxylic Acid nih.govbohrium.com
Partial HydrolysisH2O2, OH-Amide evitachem.com

Cycloaddition Reactions and Annulation Strategies Involving the Cyano Moiety

The carbon-nitrogen triple bond of the cyano group can participate in various cycloaddition reactions, providing a powerful tool for the construction of heterocyclic rings.

[2+2] Cycloaddition: The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a well-known method for the synthesis of β-lactams. researchgate.net While this reaction does not directly involve a nitrile, conceptually similar cycloadditions with the cyano group are possible.

1,3-Dipolar Cycloadditions: The cyano group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, the reaction with nitrile oxides, generated in situ, can lead to the formation of oxadiazole rings. jchemrev.com Similarly, reactions with azides can yield tetrazoles, a common motif in medicinal chemistry. chemrxiv.org The Ugi and Passerini multicomponent reactions, which can involve isocyanides, are also powerful tools for generating molecular diversity and can be conceptually linked to cycloaddition strategies. chemrxiv.orgbeilstein-journals.org

Cycloaddition TypeReactantsProductReference
[3+2] CycloadditionNitrile OxideOxadiazole jchemrev.com
[3+2] CycloadditionAzideTetrazole chemrxiv.org
Ugi/Click ReactionAzide, AlkyneTriazole-containing peptidomimetic chemrxiv.org

Reactivity of the Thiomorpholine (B91149) Heterocycle

The thiomorpholine ring possesses two key reactive sites: the nitrogen atom and the sulfur atom. The reactivity of the nitrogen is modulated by the Boc protecting group, while the sulfur atom can participate in a range of reactions, including nucleophilic attack and oxidation.

Nucleophilic and Electrophilic Activation Patterns

The nitrogen atom of the thiomorpholine ring, although protected, can still exhibit nucleophilic character under certain conditions. For instance, N-arylation of thiomorpholine has been reported, demonstrating the nucleophilicity of the nitrogen atom. d-nb.info The sulfur atom, with its lone pairs of electrons, can also act as a nucleophile. Reactions of cyclic sulfides with arynes have been documented, suggesting that the sulfur in the thiomorpholine ring could potentially react in a similar manner. nih.gov

Electrophilic attack on the thiomorpholine ring can also occur. The compatibility of the thiomorpholine moiety in electrochemical C(sp3)–H amination reactions suggests a degree of stability towards certain electrophilic reagents. ethz.ch Furthermore, studies on the closely related N-Boc-3,4-dihydro-morpholine have shown that electrophilic substitution reactions can occur at the C-5 position.

Reaction TypeReagent/ReactionSite of ReactivityReference
Nucleophilic Attack by NitrogenAryl Halide (N-Arylation)Nitrogen d-nb.info
Nucleophilic Attack by SulfurAryneSulfur nih.gov
Electrophilic SubstitutionVarious ElectrophilesC-5 (inferred from morpholine (B109124) analog)

Ring-Opening, Ring-Contraction, and Rearrangement Reactions

The thiomorpholine ring is generally stable; however, under specific conditions, it can undergo ring-opening, contraction, or rearrangement reactions. While direct examples for this compound are not prevalent in the literature, the reactivity of related systems provides valuable insights.

Ring-Opening Reactions: The synthesis of thiomorpholine derivatives can sometimes involve the ring-opening of other heterocyclic systems. For example, N-Boc-α-alkylserine β-lactones have been opened with thiomorpholine to yield thiomorpholine-containing amino acids. nih.govsmolecule.com This demonstrates the stability of the thiomorpholine ring as it is formed rather than opened in this instance.

Rearrangement Reactions: Gold-catalyzed oxidative cyclization-rearrangement cascades of ynamides have been utilized to synthesize thiomorpholin-3-ones, indicating that the thiomorpholine scaffold can be involved in complex rearrangement processes.

Ring Contraction: While less common for thiomorpholines, ring contraction is a known process in heterocyclic chemistry. For instance, larger sulfur and nitrogen-containing rings can undergo contractions to form smaller, more functionalized heterocycles. researchgate.net

Transformation TypeDescriptionReference
Ring-Opening (synthesis of derivatives)Ring-opening of β-lactones with thiomorpholine nih.govsmolecule.com
RearrangementGold-catalyzed cascade to form thiomorpholin-3-ones
Ring Contraction (conceptual)General possibility for related sulfur-nitrogen heterocycles researchgate.net

Stereochemical Control and Diastereoselectivity in Subsequent Transformations

The presence of a stereocenter at the C-3 position, bearing a cyano group, is a critical feature of this compound. This existing chirality is expected to exert significant influence on the stereochemical outcome of subsequent reactions at other positions of the thiomorpholine ring. The chair-like conformation of the six-membered ring, combined with the steric and electronic nature of the substituents, dictates the facial selectivity of approaching reagents.

In saturated six-membered heterocycles like thiomorpholine, the ring typically adopts a chair conformation to minimize torsional and steric strain. The substituents can occupy either axial or equatorial positions. The conformational preference of the C-3 cyano group will be a key determinant in directing incoming reagents. Due to the A(1,3) strain, a substituent at C-3 would generally prefer an equatorial orientation to minimize steric clashes with the axial protons at C-5 and the nitrogen lone pair or its substituent.

Subsequent transformations, such as alkylation, reduction, or addition reactions at positions C-2, C-5, or C-6, are expected to proceed with a degree of diastereoselectivity. Reagents will preferentially attack from the less sterically hindered face of the molecule. For instance, the formation of an enolate adjacent to the sulfur atom (at C-2 or C-6) followed by alkylation would likely occur from the face opposite to the C-3 substituent, particularly if it is in the more stable equatorial position.

While specific studies on the diastereoselectivity of this compound are not extensively detailed in the surveyed literature, principles from related systems, such as N-Boc-piperidines or other substituted morpholines, suggest that high levels of stereocontrol are achievable. encyclopedia.pubresearchgate.net The N-Boc group itself contributes significant steric bulk, influencing the conformational equilibrium of the ring and further directing the approach of reactants. The interplay between the C-3 cyano group and the bulky N-Boc group is crucial for predicting the major diastereomer formed in a given transformation.

Table 1: Potential Diastereoselective Transformations and Expected Stereochemical Influence

Reaction TypePositionExpected Stereochemical Control MechanismProbable Outcome
Enolate AlkylationC-2 / C-6Reagent approaches from the face opposite to the C-3 substituent.High diastereoselectivity favoring the trans product relative to the C-3 substituent.
Ketone ReductionC-2 / C-6 (if oxidized)Delivery of hydride from the less hindered face.Diastereomeric excess dependent on the reducing agent and steric environment.
C-H FunctionalizationC-2 / C-6Directed by the conformational bias imposed by N-Boc and C-3 cyano groups.Selectivity would depend on the specific catalytic system employed. encyclopedia.pub

Orthogonal Deprotection of the N-Boc Group and Post-Deprotection Reactivity

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a range of conditions and its susceptibility to removal under specific, often mild, acidic conditions. This allows for orthogonal deprotection, where the N-Boc group can be cleaved without affecting other sensitive functional groups within the molecule, such as the cyano group or the thiomorpholine ring itself. acsgcipr.org

The standard method for N-Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727). rsc.org These methods are highly efficient and typically proceed at room temperature. The byproducts, isobutylene (B52900) and carbon dioxide, are volatile and easily removed. Given the stability of the nitrile group to acidic conditions, these methods are directly applicable to this compound.

Alternative, milder, or solvent-free conditions have also been developed, which can be advantageous for sensitive substrates. Thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) offers a neutral alternative to acidic methods. researchgate.net Mechanochemical methods using basic alumina (B75360) have also been reported for the chemoselective deprotection of N-Boc groups. rsc.org

Table 2: Selected Methods for Orthogonal N-Boc Deprotection

Reagent/ConditionSolventTemperatureCharacteristicsReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RTStandard, highly efficient, generates volatile byproducts. acsgcipr.org
Hydrogen Chloride (HCl)1,4-Dioxane / Methanol / Diethyl Ether0 °C to RTCommon, effective, product isolated as hydrochloride salt. rsc.org
2,2,2-Trifluoroethanol (TFE)TFERefluxNeutral, thermolytic conditions. researchgate.net
Basic AluminaSolvent-free (Ball Mill)RTMechanochemical, chemoselective, avoids bulk solvents. rsc.org

Upon successful deprotection, the resulting secondary amine, 3-cyano-thiomorpholine , becomes available for a wide array of chemical transformations. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This enables straightforward reactions such as N-alkylation, N-acylation, N-arylation, and sulfonylation to introduce diverse substituents. These reactions allow for the elaboration of the core structure, which is a common strategy in medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies. mdpi.comjchemrev.com

The reactivity of the cyano group also presents opportunities for further functionalization. It can be hydrolyzed to a carboxylic acid, which could be a key transformation as thiomorpholine-3-carboxylate (B1243768) is a known alpha-amino acid derivative. hmdb.ca The cyano group can also be reduced to a primary amine, yielding a diamine structure, or be subjected to addition reactions with organometallic reagents. The nitrogen of the cyano group itself can act as a nucleophile in certain contexts, for example, in reactions with haloboranes. nih.gov The dual reactivity of the deprotected molecule—at the secondary amine and the cyano group—makes 3-cyano-thiomorpholine a versatile intermediate for the synthesis of more complex heterocyclic structures.

4 Boc 3 Cyano Thiomorpholine As a Strategic Building Block in Complex Molecular Synthesis

Applications in the Construction of Fused and Spirocyclic Heterocyclic Systems

The bifunctional nature of 4-Boc-3-cyano-thiomorpholine, with reactive sites at both the nitrogen and the C3-cyano position, makes it an excellent starting material for the synthesis of complex bicyclic structures such as fused and spirocyclic heterocyclic systems.

Fused Heterocyclic Systems: The construction of fused systems typically involves initial modification at the nitrogen atom after removal of the Boc protecting group, followed by a cyclization reaction involving the cyano group. For instance, N-alkylation with a bifunctional reagent can introduce a side chain that subsequently reacts with the cyano group or its transformed equivalent. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, which can then participate in intramolecular condensation or cyclization reactions to form a new ring fused to the thiomorpholine (B91149) core.

Spirocyclic Heterocyclic Systems: For the synthesis of spirocycles, the carbon at position 3 of the thiomorpholine ring becomes the spiro-center. acs.org This can be achieved through various strategies. One approach involves the intramolecular cyclization of a derivative where a second reactive chain is attached to the C3 position. Another powerful method is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular cyclization of a dinitrile. This could be achieved by N-alkylation of the deprotected thiomorpholine with a haloacetonitrile, followed by introduction of another cyano-containing substituent. Furthermore, multicomponent reactions can be employed to construct spirocyclic frameworks in a single step. acs.org

Table 1: Representative Synthetic Strategies for Fused and Spirocyclic Systems

Target System General Strategy Key Reactions Potential Reagents
Fused Thiomorpholine N-functionalization followed by intramolecular cyclization N-deprotection, N-alkylation, cyano group transformation (hydrolysis, reduction), cyclization TFA or HCl (deprotection), bifunctional alkyl halides, reducing agents (e.g., LiAlH4), dehydrating agents
Spirocyclic Thiomorpholine Intramolecular cyclization at C3 Thorpe-Ziegler reaction, multicomponent reactions (e.g., Ugi) Strong bases (e.g., NaH), haloacetonitriles, isocyanides, aldehydes/ketones, carboxylic acids

Precursor in the Synthesis of Chiral Amine Derivatives and α-Amino Acid Analogues

The C3 position of this compound is a prochiral center, and its transformation into new functional groups allows for the synthesis of valuable chiral amine derivatives and unnatural α-amino acid analogues. The thiomorpholine ring acts as a conformationally constrained scaffold, which is a desirable feature in many biologically active molecules. acs.org

Chiral Amine Derivatives: The most direct route to chiral amine derivatives involves the stereoselective reduction of the cyano group. sci-hub.se Using chiral reducing agents or catalysts, the nitrile can be converted into a primary aminomethyl group (-CH₂NH₂). The stereochemical outcome of this reduction can be influenced by the existing chirality of the molecule if a chiral precursor is used, or controlled by the chiral reagent. These resulting chiral diamines are important building blocks in medicinal chemistry.

α-Amino Acid Analogues: The synthesis of α-amino acid analogues from this compound is primarily achieved through the hydrolysis of the cyano group to a carboxylic acid. researchgate.netebsco.com This transformation can be performed under acidic or basic conditions, or through enzymatic hydrolysis, which can offer high stereoselectivity. thieme-connect.de The resulting thiomorpholine-3-carboxylic acid is a constrained, non-proteinogenic amino acid that can be incorporated into peptides to introduce specific conformational biases or to act as a peptidomimetic. acs.org The Boc-protected nitrogen is perfectly suited for standard solid-phase peptide synthesis (SPPS) protocols.

Table 2: Synthesis of Chiral Derivatives from this compound

Target Derivative Key Transformation Typical Reagents/Methods Resulting Functional Group
Chiral Amine Stereoselective reduction of the cyano group Catalytic hydrogenation (e.g., with a chiral catalyst), complex metal hydrides (e.g., LiAlH₄) Aminomethyl (-CH₂NH₂)
α-Amino Acid Analogue Hydrolysis of the cyano group Acid or base-catalyzed hydrolysis (e.g., HCl, NaOH), enzymatic hydrolysis (e.g., nitrilase) researchgate.netthieme-connect.de Carboxylic acid (-COOH)

Intermediate in Target-Oriented Synthesis of Advanced Organic Molecules

In target-oriented synthesis (TOS), the goal is the efficient construction of a specific, often complex and biologically active, molecule. This compound is an attractive intermediate in TOS due to its pre-built heterocyclic core and orthogonally protected functional groups. The thiomorpholine scaffold is present in a number of bioactive compounds, and this building block provides a streamlined entry into this chemical space. jchemrev.combohrium.com

Table 3: Hypothetical Application in Target-Oriented Synthesis

Synthetic Step Transformation Purpose
Step 1 Hydrolysis of the cyano group of this compound To form the corresponding N-Boc-thiomorpholine-3-carboxylic acid.
Step 2 Amide coupling with a desired amine (R-NH₂) To introduce a key side chain of the target molecule.
Step 3 Deprotection of the Boc group To reveal the secondary amine for further functionalization.
Step 4 N-alkylation or N-acylation To complete the synthesis of the final target molecule.

Utility in Diversity-Oriented Synthesis (DOS) of Thiomorpholine-Containing Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. wiley-vch.de this compound is an ideal scaffold for DOS due to its two distinct points of diversification: the N-H bond (after deprotection) and the C-CN bond.

Starting from this single precursor, a large library of thiomorpholine derivatives can be rapidly assembled. The nitrogen atom can be functionalized with a wide array of substituents through reactions such as acylation, sulfonation, alkylation, and reductive amination. The cyano group is also a versatile handle for diversification. It can be converted into amides, carboxylic acids, tetrazoles, or participate in cycloaddition reactions. benthamdirect.com

A particularly powerful approach is the use of multicomponent reactions (MCRs). For example, after reduction of the cyano group to an aminomethyl group and subsequent deprotection of the ring nitrogen, the resulting diamine can be used in MCRs like the Ugi or Passerini reactions to generate highly complex and diverse molecular scaffolds in a single step. nih.govslideshare.net This strategy allows for the rapid exploration of the chemical space around the thiomorpholine core, which is highly valuable for identifying new bioactive compounds. researchgate.net

Table 4: Diversification Strategies for Thiomorpholine Libraries

Diversification Point Reaction Type Examples of Reagents Resulting Functionality
Nitrogen (after deprotection) Acylation / Sulfonation Acid chlorides, sulfonyl chlorides Amides, sulfonamides
Alkylation / Reductive Amination Alkyl halides, aldehydes/ketones + reducing agent N-alkyl, N-aryl derivatives
C3-Cyano Group Hydrolysis H₂O, acid/base catalyst Carboxamide, Carboxylic acid
Reduction LiAlH₄, H₂/catalyst Aminomethyl
Cycloaddition Sodium azide Tetrazole
Combined (Post-modification) Ugi Multicomponent Reaction Isocyanides, aldehydes, carboxylic acids Complex peptoid structures

Spectroscopic Characterization and Computational Investigations of N Protected Cyano Thiomorpholine Systems

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation.colab.wsresearchgate.net

The definitive structure of 4-Boc-3-cyano-thiomorpholine is established through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) and mass spectrometry are central to this characterization. colab.ws

¹H and ¹³C NMR spectroscopy are instrumental in mapping the molecular framework. In ¹³C NMR spectra of related thiomorpholine (B91149) derivatives, characteristic chemical shifts are observed for the carbons within the heterocyclic ring and the Boc-protecting group. For instance, in a similar N-Boc protected thiomorpholine 1,1-dioxide, the N-Boc carbonyl carbon appears at a distinct chemical shift. researchgate.net The methylene (B1212753) carbons of the thiomorpholine ring typically resonate at specific ppm values, which can be influenced by the presence of adjacent substituents like the cyano group. mdpi.com

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule with high accuracy. colab.wsmdpi.com For various synthesized thiomorpholine derivatives, HRMS has been used to verify their molecular formulas by matching the experimentally determined mass-to-charge ratio with the calculated value. colab.ws

Illustrative spectroscopic data, based on analyses of similar compounds, are presented below:

Table 1: Hypothetical ¹³C NMR Spectroscopic Data for this compound (Note: This data is illustrative and based on typical values for related structures.)

Carbon AtomExpected Chemical Shift (ppm)
C=O (Boc)~154
C (quaternary, Boc)~80
CH (cyano-substituted)~45-55
CH₂ (thiomorpholine ring)~25-30, ~50-55
CN (cyano group)~115-120
CH₃ (Boc)~28

Table 2: Expected HRMS Data for this compound (Note: This data is illustrative.)

IonCalculated m/z
[C₁₀H₁₆N₂O₂S + H]⁺245.0954
[C₁₀H₁₆N₂O₂S + Na]⁺267.0773

Chiroptical Spectroscopy for Absolute Stereochemical Assignment

Given the presence of a stereocenter at the C3 position, chiroptical techniques such as circular dichroism (CD) are essential for determining the absolute configuration of the enantiomers of this compound. saschirality.org Chiroptical spectroscopy measures the differential absorption of left and right circularly polarized light, which is a hallmark of chiral molecules. saschirality.org

The application of CD spectroscopy, often in conjunction with quantum chemical calculations, allows for the assignment of the (R) or (S) configuration. The thiomorpholine ring can adopt various conformations, such as chair or boat forms, and the transitions between these states can be monitored by changes in the CD spectrum. While direct experimental data for this compound is not available, studies on analogous heterocyclic systems have demonstrated the utility of CD in conformational and stereochemical analysis. For instance, Vibrational Circular Dichroism (VCD) has been successfully used to assign the absolute configuration of thiomorpholine-3-one derivatives.

Density Functional Theory (DFT) Studies.colab.wsmdpi.com

Density Functional Theory (DFT) provides a powerful computational framework for investigating the molecular properties of this compound. These calculations are often performed using functionals like B3LYP with various basis sets to model molecular geometry, electronic structure, and reactivity. researchgate.net

Conformational Analysis and Molecular Geometry Optimization

DFT calculations are employed to determine the most stable conformation of the thiomorpholine ring. Like cyclohexane, the thiomorpholine ring is expected to adopt a low-energy chair conformation to minimize steric strain. mdpi.com The substituents on the ring, namely the N-Boc group and the 3-cyano group, will have preferred axial or equatorial orientations. In related N-aryl-thiomorpholine structures, the substituent on the nitrogen has been shown to influence the ring's geometry. mdpi.com DFT optimization of the molecular structure of this compound would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer. mdpi.com

Table 3: Illustrative DFT-Calculated Geometric Parameters for the Chair Conformation of this compound (Note: This data is hypothetical and for illustrative purposes.)

ParameterPredicted Value
C-S Bond Length~1.82 Å
C-N Bond Length (ring)~1.47 Å
C-C Bond Length~1.54 Å
C-S-C Bond Angle~98°
C-N-C Bond Angle~112°

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

DFT calculations for similar thiomorpholine derivatives have been used to generate HOMO-LUMO diagrams and molecular electrostatic potential (MEP) surfaces, which provide insights into the molecule's reactivity and potential sites for electrophilic and nucleophilic attack. researchgate.net The electron-withdrawing nature of the cyano group is expected to influence the electronic distribution within the molecule.

Elucidation of Reaction Mechanisms and Transition State Analysis.nih.gov

DFT is a valuable tool for studying the mechanisms of reactions involving N-protected cyano-thiomorpholine systems. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, thereby elucidating the reaction pathway. For other heterocyclic compounds, DFT has been used to model the role of heteroatoms in stabilizing transition states. Such computational studies can provide a deeper understanding of the reactivity of this compound in various chemical transformations. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior Analysis

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of this compound over time. bohrium.comacs.org MD simulations model the movements of atoms and molecules based on a force field, providing insights into the flexibility of the thiomorpholine ring and the rotational freedom of its substituents. acs.org

These simulations can reveal the different conformations accessible to the molecule at a given temperature and the energy barriers between them. researchgate.net For other N-heterocyclic systems, MD simulations have been used to study solvation effects and the stability of different conformers in solution. acs.org Such studies on this compound would complement the static picture provided by DFT calculations by offering a dynamic view of its behavior in a condensed phase.

Future Directions and Emerging Research Avenues for 4 Boc 3 Cyano Thiomorpholine

Development of Novel and Sustainable Synthetic Routes

The future development of novel and sustainable synthetic routes for 4-Boc-3-cyano-thiomorpholine is a primary area for research. Current access to this compound likely relies on established, yet potentially inefficient or non-environmentally friendly, methods. Future research could focus on:

Catalytic Asymmetric Synthesis: Developing catalytic enantioselective methods to produce specific stereoisomers of this compound would be a significant advancement. This could involve the use of chiral catalysts in reactions such as the asymmetric hydrocyanation of a suitable thiomorpholine (B91149) precursor.

Greener Synthetic Methodologies: Exploration of synthesis pathways that utilize more environmentally benign reagents and solvents, and operate under milder reaction conditions, would align with the principles of green chemistry. This could include biocatalytic approaches or the use of flow chemistry to improve efficiency and safety.

One-Pot Procedures: Designing multi-component reactions or tandem catalytic cycles that allow for the construction of the this compound scaffold in a single synthetic operation would enhance atom economy and reduce waste.

Table 1: Potential Starting Materials for Novel Synthetic Routes

Starting Material PrecursorPotential Reaction TypeKey Advantage
N-Boc-thiomorpholineStereoselective CyanationDirect introduction of the cyano group
Substituted Cysteamine and a Cyanated C2-synthonCyclocondensationModular approach allowing for variation
Thiomorpholine-3-carboxamideDehydrationUtilization of a common intermediate

Discovery of Unprecedented Reactivity Modes and Catalytic Transformations

The reactivity of the cyano and Boc-protected amine functionalities on the thiomorpholine ring is largely unexplored. Future research should aim to uncover novel transformations that this compound can undergo. Key areas of interest include:

Transformations of the Cyano Group: Investigating the reduction, hydrolysis, or cycloaddition reactions of the nitrile to generate diverse functional groups such as amines, carboxylic acids, or heterocyclic motifs (e.g., tetrazoles).

Reactivity at the C2 Position: Exploring the possibility of deprotonation at the C2 position, adjacent to the sulfur atom, to generate a nucleophile for subsequent alkylation or arylation reactions.

Ring-Opening and Rearrangement Reactions: Studying the stability of the thiomorpholine ring under various conditions to discover potential ring-opening or rearrangement pathways, leading to novel molecular scaffolds.

Advanced Stereocontrol in Complex Derivative Synthesis

Given that this compound possesses a chiral center at the C3 position, achieving advanced stereocontrol in the synthesis of its derivatives is a critical area for future investigation. This would involve:

Diastereoselective Reactions: Utilizing the existing stereocenter to direct the stereochemical outcome of reactions at other positions on the ring or on substituents.

Enantioselective Catalysis: Employing chiral catalysts to perform enantioselective transformations on the prochiral faces of derivatives of this compound.

Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral auxiliary to a derivative of the title compound to control the stereochemistry of subsequent reactions.

Table 2: Potential Stereoselective Transformations

Reaction TypeTarget FunctionalityPotential Chiral Influence
Aldol Condensationβ-Hydroxy nitrileSubstrate-controlled diastereoselectivity
Michael Additionγ-Amino nitrileCatalyst-controlled enantioselectivity
Asymmetric Reduction of Cyano GroupChiral primary amineChiral reducing agents or catalysts

Exploration of Expanded Applications in Synthetic Methodologies

The unique combination of a protected amine, a nitrile, and a thiomorpholine ring suggests that this compound could serve as a versatile intermediate in various synthetic methodologies. Future research should explore its application in:

Scaffold for Medicinal Chemistry: Utilizing the compound as a starting point for the synthesis of libraries of novel compounds for biological screening. The thiomorpholine core is a privileged scaffold in medicinal chemistry, and the cyano group provides a handle for diverse functionalization.

Ligand Synthesis for Catalysis: Modifying the structure to create novel chiral ligands for asymmetric catalysis. The sulfur and nitrogen atoms could act as coordination sites for metal centers.

Fragment-Based Drug Discovery: Employing this compound as a fragment for screening against biological targets, with the potential for subsequent elaboration into more potent drug candidates.

Q & A

Q. What strategies resolve contradictory data on the nucleophilicity of the thiomorpholine sulfur atom in different solvent systems?

  • Answer : Contradictions often arise from solvent polarity effects. In polar aprotic solvents (e.g., DMF), the sulfur’s nucleophilicity is enhanced due to reduced hydrogen bonding. Use Hammett acidity studies or computational tools (e.g., DFT) to quantify nucleophilicity. Cross-reference kinetic data from alkylation reactions (e.g., with methyl iodide) in varying solvents .

Q. Which computational methods predict the regioselectivity of this compound in transition metal-catalyzed coupling reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings. Focus on electron density maps to identify reactive sites: the cyano group may direct metal coordination, while the sulfur atom influences oxidative addition pathways .

Q. How should researchers design experiments to assess the compound’s stability under catalytic hydrogenation conditions?

  • Answer : Use a Parr hydrogenator with 10% Pd/C in ethanol at 25–50 psi H2. Monitor hydrogen uptake and analyze products via GC-MS. The cyano group may reduce to an amine under high pressure, requiring controlled conditions to preserve the thiomorpholine ring .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported melting points (e.g., 120–125°C vs. 110–115°C).
  • Resolution : Verify purity via HPLC (≥95%) and DSC analysis. Impurities like residual DMF or unreacted starting materials can depress melting points. Cross-check synthesis protocols: differences in recrystallization solvents (e.g., EtOAc vs. hexane) may affect crystal packing .

Methodological Framework

  • Experimental Design : Apply the PICO framework for reaction optimization studies:
    • P (Population): this compound
    • I (Intervention): Varying catalysts (e.g., Pd(OAc)2 vs. NiCl2)
    • C (Comparison): Yield/selectivity under aerobic vs. inert conditions
    • O (Outcome): Reaction efficiency quantified by NMR yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Boc-3-cyano-thiomorpholine
Reactant of Route 2
Reactant of Route 2
4-Boc-3-cyano-thiomorpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.